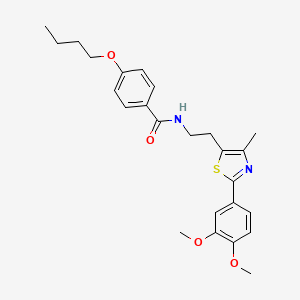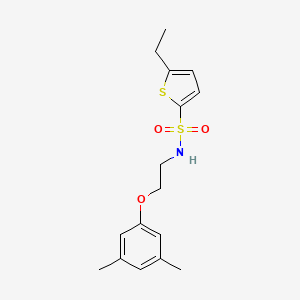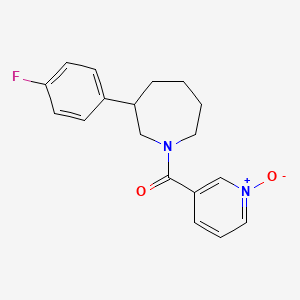![molecular formula C22H21Cl2N3O2S B2818232 2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 901232-87-9](/img/structure/B2818232.png)
2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C22H21Cl2N3O2S and its molecular weight is 462.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycotic Efficacy
Compounds with complex structures, including those related to imidazole derivatives, have been studied for their antimycotic properties. For example, sertaconazole, an antimycotic with a detailed chemical structure, has shown high efficacy in treating Pityriasis versicolor and cutaneous dermatophytosis, demonstrating the potential of such compounds in antifungal applications. These studies reported complete cure rates with excellent safety profiles, highlighting the importance of chemical specificity in therapeutic effectiveness and safety (Nasarre et al., 1992); (Pedragosa et al., 1992).
Pharmacokinetic Studies
Pharmacokinetic and pharmacodynamic modeling of complex compounds provides critical insights into their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). For instance, the study on CHF3381, an N-methyl-d-aspartate antagonist and monoamine oxidase-A inhibitor, developed a mechanistic model to describe its pharmacokinetics and the relationship with MAO-A activity and heart rate. This indicates the utility of detailed pharmacokinetic studies in understanding and predicting the behavior of novel therapeutic agents in humans (Csajka et al., 2005).
Properties
IUPAC Name |
2-[[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O2S/c23-16-7-3-14(4-8-16)20-22(27-21(26-20)15-5-9-17(24)10-6-15)30-13-19(28)25-12-18-2-1-11-29-18/h3-10,18H,1-2,11-13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGDHLIYHACWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine](/img/structure/B2818149.png)


![3-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2818153.png)
![(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid](/img/structure/B2818154.png)
![N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2818156.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818157.png)



![Methyl 2-amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2818166.png)


![N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2818172.png)
